Trichloro(1-trichlorosilyloctadecan-2-yl)silane

Description

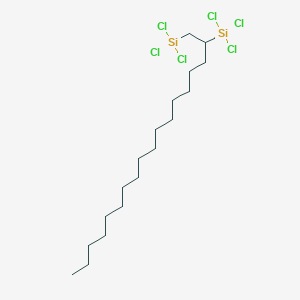

Trichloro(1-trichlorosilyloctadecan-2-yl)silane is a bifunctional organosilane compound characterized by two reactive trichlorosilyl (-SiCl₃) groups. Its structure comprises an 18-carbon (octadecyl) backbone with a trichlorosilyl substituent at the second carbon, making it distinct from monofunctional silanes.

Properties

IUPAC Name |

trichloro(1-trichlorosilyloctadecan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Cl6Si2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(26(22,23)24)17-25(19,20)21/h18H,2-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCYJUBKNUSDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-trichlorosilyloctadecan-2-yl)silane typically involves the reaction of octadecyltrichlorosilane with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using dry solvents to prevent hydrolysis of the chlorosilane groups. The reaction conditions include:

Temperature: Typically around 50-70°C.

Solvent: Anhydrous toluene or hexane.

Catalyst: Often a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to maintain consistent reaction conditions.

Purification steps: such as distillation or recrystallization to ensure high purity of the final product.

Quality control measures: to monitor the concentration of impurities and ensure product consistency.

Chemical Reactions Analysis

Types of Reactions: Trichloro(1-trichlorosilyloctadecan-2-yl)silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: Chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, typically at elevated temperatures.

Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Siloxane polymers.

Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes, depending on the nucleophile used.

Scientific Research Applications

Trichloro(1-trichlorosilyloctadecan-2-yl)silane has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of functionalized surfaces and materials, particularly in the formation of SAMs for surface modification.

Biology: Employed in the development of biosensors and biointerfaces due to its ability to form biocompatible surfaces.

Medicine: Utilized in drug delivery systems and medical devices where surface properties are critical.

Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants, as well as in the fabrication of microelectronic devices.

Mechanism of Action

The primary mechanism of action of Trichloro(1-trichlorosilyloctadecan-2-yl)silane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers alter the surface energy, wettability, and chemical reactivity of the substrate. The molecular targets include hydroxylated surfaces such as glass, silicon, and metal oxides. The pathways involved typically include hydrolysis and condensation reactions that result in the formation of stable siloxane bonds.

Comparison with Similar Compounds

Notes and Considerations

Biological Activity

Chemical Structure and Properties

Trichloro(1-trichlorosilyloctadecan-2-yl)silane features a long hydrocarbon chain attached to a silicon atom, which is further bonded to three chlorine atoms. This structure imparts unique properties that influence its biological interactions.

Chemical Formula

- Molecular Weight : 455.06 g/mol

- CAS Number : 1621184-13-1

Antimicrobial Properties

Recent studies have indicated that silane compounds, including this compound, exhibit antimicrobial activity. The presence of chlorine atoms in the structure is believed to enhance its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various silanes against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 75 | Escherichia coli |

Cytotoxicity Studies

While exploring the potential applications of this compound in biomedicine, cytotoxicity studies are crucial. Research indicates that at lower concentrations, this compound exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for biomedical applications.

Research Findings

A cytotoxicity assay performed on human fibroblast cells revealed that concentrations below 100 µg/mL did not significantly reduce cell viability. The IC50 value was determined to be approximately 120 µg/mL.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 85 |

| 150 | 60 |

Applications in Coatings and Materials

This compound is also studied for its potential use in surface modification and coatings. Its ability to form stable siloxane networks contributes to enhanced hydrophobicity and durability of treated surfaces.

Case Study: Surface Modification

In a study published in the Journal of Materials Science, researchers applied this compound as a coating on glass substrates. The results showed an increase in water contact angle from 30° to over 100°, indicating significant hydrophobic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trichloro(1-trichlorosilyloctadecan-2-yl)silane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting long-chain alcohols (e.g., octadecanol derivatives) with trichlorosilane under anhydrous conditions. A Lewis acid catalyst (e.g., AlCl₃) is often employed to enhance reactivity. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions like hydrolysis. Post-synthesis purification via vacuum distillation or column chromatography is critical to achieve >95% purity .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyl chain integrity and silane bonding.

- FTIR : Peaks at ~600–700 cm⁻¹ (Si-Cl stretching) and 1250–1260 cm⁻¹ (Si-C) validate functional groups.

- Elemental Analysis : Quantify Si and Cl content to assess purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its hydrolytic sensitivity and toxicity (e.g., HCl release), use a fume hood, anhydrous solvents, and personal protective equipment (gloves, goggles). Storage at 0–6°C in sealed, moisture-free containers is advised. Spill management requires neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does the alkyl chain length and trichlorosilane group influence surface modification in nanomaterials?

- Methodological Answer : The long alkyl chain (C18) promotes self-assembly on substrates (e.g., silica nanoparticles, glass), forming hydrophobic monolayers. The trichlorosilane group undergoes hydrolysis to create silanol (-Si-OH) bonds with surface hydroxyl groups. Atomic force microscopy (AFM) and contact angle measurements quantify monolayer quality and hydrophobicity. Discrepancies in surface coverage may arise from ambient humidity or solvent polarity .

Q. What strategies resolve contradictions in reactivity data between this compound and analogous trichlorosilanes?

- Methodological Answer : Comparative studies using kinetic profiling (e.g., UV-Vis monitoring of hydrolysis rates) and computational modeling (DFT calculations for bond dissociation energies) clarify reactivity differences. For example, steric hindrance from the branched alkyl chain may reduce hydrolysis rates compared to linear analogs. Cross-referencing with X-ray crystallography or XPS data validates structural hypotheses .

Q. How can computational modeling predict the compound’s interactions with biological membranes or catalytic substrates?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER model the compound’s insertion into lipid bilayers, highlighting alkyl chain-fluid phase interactions. Density functional theory (DFT) evaluates electron distribution at the Si-Cl bond for catalytic applications (e.g., as a Lewis acid precursor). Experimental validation via quartz crystal microbalance (QCM) or catalytic activity assays is essential .

Q. What advanced techniques detect trace impurities or degradation products in synthesized batches?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to identify byproducts like dichlorosilanes or oxidized species. Accelerated stability studies (e.g., exposure to controlled humidity/temperature) coupled with kinetic modeling predict degradation pathways. Nuclear Overhauser effect spectroscopy (NOESY) NMR can distinguish structural isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.